n-Methylalloisoleucine

Description

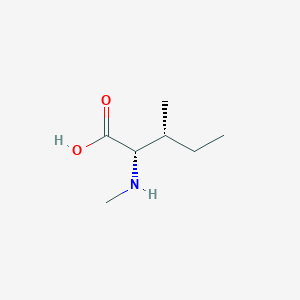

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPIYJQBLVDRRI-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Natural Occurrence

The formation of n-Methylalloisoleucine in biological systems is a fascinating example of enzymatic specificity and modification of common amino acid precursors.

Biogenetic Origin of this compound Residues

The journey to this compound begins with the common proteinogenic amino acid, L-isoleucine (B559529). However, the direct precursor for the this compound residue found in natural products is not L-isoleucine itself, but rather its stereoisomers. nih.govnih.gov

Research using radiolabeled compounds has demonstrated that L-alloisoleucine (B1674334), D-alloisoleucine, and D-isoleucine (B559561) can all serve as precursors for the biosynthesis of the D-isoleucine and N-methyl-L-alloisoleucine residues in actinomycin (B1170597) antibiotics. nih.govnih.govasm.org While L-isoleucine is a primary precursor for D-alloisoleucine, its direct role in forming this compound is less defined. nih.govnih.govasm.org The methyl group required for the N-methylation is supplied by S-adenosylmethionine (SAM), a common methyl group donor in numerous biochemical reactions.

Enzymatic Transformations and Catalytic Mechanisms

The conversion of the precursor amino acids into this compound involves a series of enzymatic steps. A key transformation is the N-methylation of the amino group of the alloisoleucine residue. This reaction is catalyzed by a specific class of enzymes known as methyltransferases. These enzymes facilitate the transfer of a methyl group from S-adenosylmethionine to the nitrogen atom of the amino acid.

The biosynthesis of complex molecules like actinomycin D involves large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). wikipedia.org These enzymatic assembly lines are composed of multiple modules, each responsible for the activation and incorporation of a specific amino acid. Within these NRPS systems, specialized domains, including epimerase and methylase domains, are responsible for the stereochemical conversion of L-amino acids to their D-isomers and the subsequent N-methylation. wikipedia.org

Integration into Natural Product Biosynthesis

This compound is not typically found as a free amino acid within cells. Instead, it is synthesized as an integral component of larger, more complex molecules with significant biological activities.

Occurrence as a Constituent of Peptidic Antibiotics (e.g., Actinomycins, Quinoxaline (B1680401) Antibiotics)

One of the most well-studied roles of this compound is as a structural component of actinomycins, a class of potent chromopeptide lactone antibiotics. nih.govnih.govnih.gov For instance, in the biosynthesis of actinomycin, supplementation of the growth medium with isoleucine stereoisomers leads to the formation of actinomycin variants containing this compound. nih.gov Similarly, this compound is a constituent of quinoxaline antibiotics, such as the triostins. asm.orgjst.go.jp The presence of this N-methylated amino acid can influence the conformation and biological activity of the final antibiotic molecule. rcsb.org

Microbial and Biological Systems Exhibiting this compound Biosynthesis

The ability to synthesize this compound is primarily observed in microorganisms, particularly those belonging to the actinomycetes.

Species of the genus Streptomyces are prolific producers of actinomycins and are therefore key examples of organisms that carry out the biosynthesis of this compound. nih.govnih.gov Strains such as Streptomyces parvulus and Streptomyces chrysomallus have been instrumental in studies elucidating the biosynthetic pathways of these antibiotics. wikipedia.orgnih.gov Similarly, Streptomyces echinatus is known to produce quinoxaline antibiotics containing this compound. researchgate.net The bacterium Pseudomonas syringae, while not producing this compound-containing final products, utilizes the precursor alloisoleucine in the synthesis of the phytotoxin coronatine. nih.gov

Advanced Chemical Synthesis Methodologies

Strategies for the De Novo Synthesis of n-Methylalloisoleucine

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. For this compound, this involves establishing the correct (2S, 3S) or (2R, 3R) configuration. While specific protocols exclusively for this compound are not extensively documented, general methods for the asymmetric synthesis of β-branched α-amino acids are applicable. peptide.comasm.org

One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective reaction, after which they are removed. For instance, an achiral glycine (B1666218) equivalent can be attached to a chiral auxiliary, followed by a diastereoselective alkylation to introduce the sec-butyl side chain of alloisoleucine with the correct stereochemistry. Subsequent N-methylation and removal of the auxiliary would yield the desired product.

Another powerful approach is biocatalysis , which utilizes enzymes to catalyze stereoselective transformations. Engineered enzymes, such as specific transaminases, can convert a keto-acid precursor into the corresponding amino acid with high stereoselectivity. peptide.com While not yet reported specifically for this compound, this method holds significant promise for its efficient and environmentally friendly production.

Stereocontrolled synthesis of this compound can be achieved through various established organic reactions. One common method starts from L-isoleucine (B559529), which has the (2S, 3R) configuration. A key step is the epimerization at the α-carbon to invert its stereochemistry to the (2R, 3R) configuration of D-alloisoleucine or the (2S, 3S) of L-alloisoleucine (B1674334), followed by N-methylation. Epimerization can be achieved by treating an N-acyl derivative of L-isoleucine with acetic anhydride. researchgate.net

A well-established method for N-methylation is the Fukuyama-Mitsunobu reaction . This involves the reaction of a primary amine (the amino acid) with an alcohol (methanol) in the presence of triphenylphosphine (B44618) and an azodicarboxylate. To achieve selective mono-N-methylation, the amino group is often first protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This protecting group makes the N-H proton acidic enough for deprotonation, followed by methylation with a methylating agent like methyl iodide or dimethyl sulfate. acs.orgnih.gov The o-NBS group can then be cleanly removed to yield the N-methylated amino acid.

Another approach involves the reduction of an oxazolidinone intermediate formed from the corresponding amino acid and formaldehyde (B43269). This method can be effective for N-methylation while preserving the stereochemistry at the α-carbon.

| Starting Material | Key Transformation | Intermediate | Product |

| L-Isoleucine | Epimerization at Cα and N-methylation | N-acetyl-D-alloisoleucine | n-Methyl-D-alloisoleucine |

| Glycine derivative | Asymmetric alkylation with chiral auxiliary | Alkylated chiral adduct | This compound |

| Alloisoleucine | N-methylation (e.g., using o-NBS protection) | N-(o-NBS)-alloisoleucine | This compound |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is important for various applications, including structure-activity relationship studies, peptide design, and as probes in biochemical assays.

Functional groups can be introduced at various positions of the this compound scaffold. For example, modifications to the side chain can be achieved by starting with a functionalized precursor before constructing the amino acid core. The synthesis of 5,5,5-trifluoro-allo-isoleucine has been reported, which could then be N-methylated to produce a fluorinated analog of this compound. beilstein-journals.org This involves stereoselective amination of a chiral N-acyloxazolidinone precursor. beilstein-journals.org

The N-methyl group itself is a key structural modification. General methods for N-alkylation of amino acids can be adapted to introduce other alkyl groups (e.g., ethyl, propyl) to create a range of N-alkylated alloisoleucine analogs. researchgate.net

Isotopic labeling is a powerful tool for mechanistic studies and as internal standards in mass spectrometry. The synthesis of α-deuterated (2R,3S)-N-methylalloisoleucine has been achieved. This process can involve the stereochemical inversion of the corresponding (2S,3S)-isoleucine diastereomer within a diketopiperazine structure, where base-catalyzed hydrogen-deuterium exchange at the α-position is controlled.

| Derivative | Purpose | Synthetic Approach |

| α-deuterated this compound | Mechanistic studies, Mass spectrometry standard | Base-catalyzed H/D exchange in a diketopiperazine intermediate |

| 5,5,5-trifluoro-n-Methylalloisoleucine | 19F NMR probe, Altering electronic properties | N-methylation of a pre-synthesized fluorinated alloisoleucine |

Methodologies for Incorporation into Peptidic Structures

The incorporation of this compound into peptides presents challenges due to the steric hindrance of the N-methyl group, which can slow down the coupling reaction. This often leads to incomplete reactions and lower yields in solid-phase peptide synthesis (SPPS). nih.gov

To overcome this, specialized coupling reagents and conditions are employed. Standard coupling reagents like HBTU and HCTU can be less effective. More potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are often preferred for coupling N-methylated amino acids. nih.govsmolecule.com These reagents form highly reactive esters that can overcome the steric hindrance.

For use in Fmoc-based SPPS, this compound is typically protected with an Fmoc group on the nitrogen atom (Fmoc-N-methyl-L-alloisoleucine) and its carboxylic acid is activated for coupling. targetmol.com The coupling of an amino acid to an N-methylated residue on the growing peptide chain is particularly difficult and may require extended reaction times, elevated temperatures (microwave-assisted synthesis), or double coupling cycles to ensure the reaction goes to completion. peptide.com

Challenges in Peptide Bond Formation with N-Methylated Amino Acids

The synthesis of peptides containing N-methylated amino acids is a considerable challenge in peptide chemistry. scielo.org.mx The primary difficulties stem from the steric hindrance and altered reactivity caused by the methyl group on the amide nitrogen.

The N-methylation of an amino acid transforms the primary amine into a secondary amine. This change has two significant consequences. Firstly, the nucleophilicity of the nitrogen atom is reduced, which can slow down the rate of the acylation reaction. Secondly, and more critically, the presence of the methyl group introduces significant steric bulk around the nitrogen atom. scielo.org.mxcem.com This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond difficult. scielo.org.mxub.edu The challenge is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue. peptide.com

Furthermore, the activated N-methylated amino acids are inherently bulkier than their non-methylated counterparts, which further complicates the coupling process. scielo.org.mx These slow coupling reactions can lead to undesirable side reactions. N-alkylated amino acids are known to be more susceptible to racemization (epimerization) at the α-carbon upon activation of their carboxyl group. ub.edu Additionally, the presence of an N-methylated residue in a growing peptide chain can increase the likelihood of diketopiperazine (DKP) formation, an intramolecular cyclization side reaction that truncates the peptide. ub.edu

| Challenge | Description | Primary Cause |

|---|---|---|

| Steric Hindrance | The bulky methyl group on the amide nitrogen physically blocks the approaching activated amino acid, slowing down or preventing the coupling reaction. scielo.org.mxcem.com | N-α-Methylation of the amino acid. scielo.org.mx |

| Reduced Nucleophilicity | The secondary amine of the N-methylated residue is less reactive (nucleophilic) than a primary amine, leading to slower reaction kinetics. | Electronic effect of the methyl group. |

| Epimerization Risk | The activated carboxyl group of an N-methylated amino acid is more prone to losing its stereochemical integrity during the slow coupling step. ub.edu | Slow reaction rates and nature of the activated intermediate. ub.edu |

| Diketopiperazine (DKP) Formation | Slow couplings increase the opportunity for the N-terminal end of a dipeptide unit to undergo intramolecular cyclization, cleaving the peptide from the resin. ub.edu | Presence of N-methylated amino acids in the peptide sequence. ub.edu |

Modern Synthetic Techniques for N-Methylated Peptide Assembly

To overcome the hurdles of steric hindrance and slow reaction kinetics, chemists have developed several advanced synthetic strategies. These include the use of highly reactive coupling agents and innovative reaction technologies like micro-flow synthesis.

Activated Species and Coupling Reagents: Standard coupling reagents are often inefficient for forming peptide bonds with N-methylated amino acids. Consequently, more potent activating agents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be highly effective, enabling efficient couplings in high yields and with shorter reaction times under mild conditions. scielo.org.mxpeptide.com Other successful coupling reagents for these sterically hindered couplings include PyBroP, PyAOP, and BOP-Cl. peptide.com These reagents generate highly reactive acyl-ammonium or phosphonium (B103445) species that can overcome the steric barrier and reduced nucleophilicity of the N-methylated amine.

Micro-flow Methods: Micro-flow synthesis has emerged as a powerful technology for synthesizing challenging peptides, including those with N-methylated residues. nii.ac.jpacs.org This technique utilizes reaction channels with sub-millimeter diameters, which offers several advantages over traditional batch synthesis. acs.org Key benefits include extremely rapid mixing and precise control over reaction time and temperature. nii.ac.jpacs.orgresearchgate.net

| Technique | Principle | Advantage for N-Methylated Synthesis |

|---|---|---|

| Specialized Coupling Reagents (e.g., HATU, PyBroP) | Generate highly activated acyl species to accelerate the coupling reaction. peptide.com | Overcomes steric hindrance and low reactivity, leading to higher yields and reduced side reactions. scielo.org.mxpeptide.com |

| Micro-flow Synthesis | Reaction is performed in a continuous stream through narrow channels (≤1 mm diameter). acs.org | Enables precise control of time and temperature, allowing the use of highly reactive intermediates and minimizing side reactions like epimerization. nii.ac.jpnagoya-u.ac.jp |

| Microwave-Assisted SPPS | Uses microwave energy to rapidly heat the reaction vessel. cem.comspringernature.com | Drives difficult, sterically hindered couplings to completion quickly and efficiently. cem.com |

Chemoenzymatic Approaches for N-Methylated Amino Acid Integration

Chemoenzymatic strategies, which combine the selectivity of enzymes with the flexibility of chemical synthesis, offer novel pathways for integrating N-methylated amino acids. These methods can be broadly categorized into post-translational enzymatic methylation and the use of enzymatic machinery for peptide assembly.

One approach involves the enzymatic methylation of a peptide after its initial chemical synthesis. Researchers have engineered methyltransferase enzymes, such as OphMA, which can be fused to a synthetically produced peptide. nih.govd-nb.info This engineered enzyme then acts on the amide bonds of the attached peptide, installing methyl groups. nih.gov This method allows for the specific methylation of amide bonds within a peptide that may even contain non-proteinogenic amino acids. nih.govd-nb.info

Another powerful biological method involves Non-Ribosomal Peptide Synthetases (NRPSs). beilstein-journals.orgacs.org These are large, multi-domain enzyme complexes found in bacteria and fungi that act as molecular assembly lines to produce complex natural peptides. acs.org Many of these natural products, like the immunosuppressant cyclosporine, are heavily N-methylated. acs.org Within the NRPS machinery, specific methyltransferase (M-domain) domains catalyze the N-methylation of amino acids after they have been loaded onto the synthetase but before they are incorporated into the growing peptide chain. acs.org While harnessing and re-engineering these complex NRPS systems for novel peptide synthesis is challenging, they represent nature's highly efficient solution to building N-methylated peptides. nih.govacs.org

More recently, efforts have focused on enhancing the ribosomal incorporation of N-methylated amino acids. By modifying the ribosome and supplementing the translation system with factors like Elongation Factor P (EF-P), which aids in the formation of peptide bonds involving sterically challenging residues, the efficiency of incorporating pre-charged N-methyl aminoacyl-tRNAs into proteins and peptides can be improved. nih.govacs.org

| Approach | Mechanism | Application |

|---|---|---|

| Engineered Methyltransferases (e.g., OphMA) | A synthetic peptide is ligated to the enzyme, which then catalyzes the N-methylation of specific amide bonds post-synthesis. nih.govd-nb.info | Specific, late-stage modification of chemically synthesized peptides. nih.gov |

| Non-Ribosomal Peptide Synthetases (NRPS) | Large enzymatic complexes that assemble peptides in a stepwise fashion, with dedicated domains for N-methylating amino acid building blocks prior to peptide bond formation. acs.org | Biosynthesis of complex, heavily N-methylated natural products. beilstein-journals.orgacs.org |

| Modified Ribosomal Synthesis | Utilizes modified ribosomes and elongation factors (e.g., EF-P) to improve the efficiency of incorporating N-methylated aminoacyl-tRNAs during ribosomal protein synthesis. nih.govacs.org | Biosynthesis of peptides and proteins containing single or multiple N-methylated residues in a cell-free system. nih.gov |

Stereochemical Investigations and Control

Elucidation of n-Methylalloisoleucine Stereoisomers

The structural diversity of this compound arises from its different stereoisomeric forms. Understanding these forms is fundamental to comprehending its function and behavior in various systems.

This compound possesses two chiral centers, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is defined as diastereomeric.

The four stereoisomers of this compound are:

(2S,3R)-2-(methylamino)-3-methylpentanoic acid

(2R,3S)-2-(methylamino)-3-methylpentanoic acid

(2S,3S)-2-(methylamino)-3-methylpentanoic acid

(2R,3R)-2-(methylamino)-3-methylpentanoic acid

The (2S,3R) and (2R,3S) forms are a pair of enantiomers, as are the (2S,3S) and (2R,3R) forms. The relationship between, for example, the (2S,3R) and (2S,3S) forms is diastereomeric. The natural occurrence of N-methyl-l-alloisoleucine has been identified in actinomycins, highlighting the biological relevance of specific stereoisomers nih.gov. The separation and identification of such stereoisomers are often challenging but can be achieved using techniques like chiral chromatography.

Table 1: Stereoisomers of this compound

| Configuration | Enantiomeric Pair | Relationship to (2S,3R) |

|---|---|---|

| (2S,3R) | A | - |

| (2R,3S) | A | Enantiomer |

| (2S,3S) | B | Diastereomer |

The three-dimensional conformation of this compound is not static and can be influenced by its environment. Conformational analysis in both solution and solid states provides insights into the molecule's preferred spatial arrangements, which are critical for its interactions.

In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to study the conformational preferences of N-methylated amino acids. The N-methyl group can influence the peptide backbone conformation by favoring a cis-amide bond, which can induce turns in peptide structures. The rotational freedom around the single bonds in this compound allows it to adopt various conformations, and the equilibrium between these conformers can be solvent-dependent.

Stereochemical Inversion and Epimerization Studies

The stereochemical integrity of chiral centers is not always absolute and can be subject to inversion or epimerization under certain conditions. Understanding these processes is crucial for controlling the stereochemical outcome of chemical reactions and for comprehending potential in vivo transformations.

The stereochemical control in the synthesis and modification of this compound is a key challenge. The mechanism of stereochemical inversion at the α-carbon of amino acids often involves the formation of an enolate intermediate under basic conditions, which can then be protonated from either face, leading to racemization or epimerization. The presence of the N-methyl group can influence the rate and stereoselectivity of these processes.

For N-methylated amino acids, the control of stereochemistry during peptide synthesis requires careful selection of coupling reagents and reaction conditions to minimize epimerization, which is the change in configuration at a single stereocenter.

The ability to selectively interconvert between diastereomers is a valuable synthetic tool. For amino acids, this can sometimes be achieved through controlled epimerization. This process typically involves the selective deprotonation and reprotonation at one of the chiral centers. In the context of peptide synthesis, epimerization can be an undesirable side reaction, but in targeted synthetic strategies, it can be harnessed to produce a desired diastereomer from a more readily available one. Strategies to control this interconversion often rely on the use of specific bases, solvents, and temperature control to favor the formation of a particular stereoisomer.

Stereochemical Implications in Molecular Recognition and Biological Interactions

The precise three-dimensional structure of this compound is paramount for its ability to be recognized by and interact with other molecules, particularly in biological systems.

The different stereoisomers of this compound will present their side chains and functional groups in distinct spatial orientations. This can lead to significant differences in their ability to fit into a binding pocket of a protein. For instance, one diastereomer might exhibit strong binding and biological activity, while another may be completely inactive. This highlights the critical importance of stereochemical purity in the design and synthesis of bioactive peptides containing this compound. The molecular recognition of methylated amino acids by host molecules is an active area of research, with synthetic receptors being designed to selectively bind to specific methylated states of amino acid side chains nih.gov.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the isolation and purification of n-Methylalloisoleucine. The choice of technique is dictated by the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of amino acids and their derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

The retention of this compound in RP-HPLC is influenced by several factors, including the pH and composition of the mobile phase. At a pH below its isoelectric point, the amino acid will be protonated and exhibit more polar character, leading to earlier elution. Conversely, at a pH above its isoelectric point, it will be deprotonated and more nonpolar, resulting in longer retention. The addition of an organic modifier, such as acetonitrile (B52724) or methanol, to the aqueous mobile phase is used to control the elution strength.

For the detection of this compound, which lacks a strong chromophore, derivatization with reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), or phenylisothiocyanate (PITC) is often employed to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity.

Table 1: Representative HPLC Conditions for the Analysis of Amino Acids (Adaptable for this compound)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1 M sodium acetate, pH 6.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm after derivatization) or Fluorescence |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Note: The conditions in this table are general and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of amino acids like this compound, derivatization is a mandatory step to convert them into more volatile and thermally stable derivatives. sigmaaldrich.com

Common derivatization strategies for amino acids in GC analysis include esterification of the carboxyl group followed by acylation of the amino group. For N-methylated amino acids, reagents such as ethyl chloroformate can be used to derivatize the molecule. nih.gov Another prevalent method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the active hydrogens on the amino and carboxyl groups.

Once derivatized, the this compound derivative can be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. The separated components are then detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS).

This compound possesses two chiral centers, meaning it can exist as four stereoisomers. Chiral chromatography is the definitive method for separating these stereoisomers. This can be achieved through either direct or indirect methods.

In the direct approach , a chiral stationary phase (CSP) is used to selectively interact with the enantiomers and diastereomers of this compound, leading to their differential retention and separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven effective for the chiral separation of a wide range of amino acids and their derivatives. sigmaaldrich.com For N-methylated amino acids, derivatization (e.g., with Fmoc-Cl) may be necessary to achieve optimal separation on certain CSPs.

The indirect approach involves derivatizing the stereoisomeric mixture of this compound with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

Table 2: Chiral Stationary Phases for Amino Acid Stereoisomer Resolution

| Chiral Stationary Phase Type | Principle of Separation | Potential Applicability for this compound |

| Polysaccharide-based | Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative. | High, particularly after derivatization to enhance interaction. |

| Macrocyclic Glycopeptide-based | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. | High, suitable for underivatized or derivatized forms. |

| Crown Ether-based | Complexation between the primary amine of the analyte and the chiral crown ether. | Potentially applicable, though may require a free primary amine. |

Note: The selection of the appropriate chiral stationary phase and mobile phase is critical and requires empirical method development.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show distinct signals for the N-methyl protons, the α-proton, the β-proton, and the protons of the sec-butyl side chain. The chemical shifts and coupling constants of the α- and β-protons are particularly diagnostic for differentiating between the allo and threo diastereomers of isoleucine derivatives. rsc.org

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in the molecule. The spectrum would show distinct resonances for the carbonyl carbon, the α-carbon, the β-carbon, the N-methyl carbon, and the carbons of the side chain.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are invaluable for the unambiguous assignment of all proton and carbon signals in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~2.5 - 3.0 | Singlet |

| α-H | ~3.0 - 3.5 | Doublet |

| β-H | ~1.8 - 2.2 | Multiplet |

| γ-CH₂ | ~1.2 - 1.6 | Multiplet |

| γ'-CH₃ | ~0.8 - 1.0 | Doublet |

| δ-CH₃ | ~0.8 - 1.0 | Triplet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~175 - 180 |

| α-C | ~65 - 70 |

| β-C | ~35 - 40 |

| γ-C | ~25 - 30 |

| γ'-C | ~15 - 20 |

| δ-C | ~10 - 15 |

| N-CH₃ | ~30 - 35 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule. When coupled with chromatographic techniques (LC-MS and GC-MS), it allows for the separation and identification of components in a mixture.

In the analysis of this compound, the mass spectrometer can be operated in full-scan mode to determine the molecular weight of the compound or its derivatives. The high-resolution mass spectrometry (HRMS) can provide the accurate mass, which can be used to determine the elemental formula.

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include the loss of the carboxyl group (as CO₂ or H₂O and CO), and cleavage of the side chain. The fragmentation of the immonium ion of isoleucine and its isomers can be diagnostic in distinguishing them. nih.gov The presence of the N-methyl group will also influence the fragmentation pattern, often leading to characteristic neutral losses. nih.gov

Table 5: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | Loss of water from the protonated molecule |

| [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| Immonium ion | Characteristic ion resulting from cleavage at the α-carbon |

Note: The exact m/z values will depend on the ionization mode and the elemental composition of the fragment.

Advanced Techniques for Quantitative Analysis and Trace Detection

The accurate quantification and detection of this compound, especially at low concentrations, are essential in various scientific contexts. Advanced analytical techniques, primarily based on chromatography and mass spectrometry, are employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating this compound from complex mixtures. Derivatization is often required to enhance the volatility and thermal stability of the amino acid for GC analysis, or to improve its detection by UV or fluorescence detectors in HPLC.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ionized molecules. When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it provides both qualitative and quantitative information. For this compound, mass spectrometry can confirm its molecular weight and provide structural information through fragmentation patterns.

Advanced MS techniques such as tandem mass spectrometry (MS/MS) offer enhanced selectivity and sensitivity for trace detection. In MS/MS, a specific ion corresponding to this compound is selected, fragmented, and the resulting fragment ions are detected, which significantly reduces background noise and improves the limit of detection.

While specific validated methods for the quantitative analysis and trace detection of this compound are not widely published, methods for other N-methylated amino acids can be adapted. These methods often involve stable isotope-labeled internal standards for accurate quantification.

Table 2: Overview of Advanced Analytical Techniques for N-Methylated Amino Acids

| Technique | Principle | Sample Preparation | Detection Method | Application |

|---|---|---|---|---|

| HPLC with UV/Vis Detection | Separation based on polarity, detection via UV/Vis absorbance. | Derivatization may be needed to introduce a chromophore. | UV/Vis Spectroscopy | Quantitative analysis |

| HPLC with Fluorescence Detection | Separation based on polarity, detection of fluorescent derivatives. | Derivatization with a fluorescent tag (e.g., FMOC-Cl). | Fluorescence Spectroscopy | Trace detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass. | Derivatization to increase volatility (e.g., esterification). | Mass Spectrometry | Quantitative analysis and structural confirmation |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly selective mass detection. | Minimal, direct injection of biological fluids may be possible. | Tandem Mass Spectrometry | Trace detection and accurate quantification |

Mechanistic Studies of N Methylalloisoleucine in Biological Systems

Substrate Recognition and Enzymatic Specificity in Biosynthetic Pathways

The biosynthesis of n-Methylalloisoleucine is intricately linked to the production of complex secondary metabolites, such as the antibiotic actinomycin (B1170597). The formation of this N-methylated amino acid involves a series of specific enzymatic reactions, starting with the generation of its precursor, alloisoleucine.

Studies on the biogenesis of actinomycin have shown that l-alloisoleucine (B1674334), d-alloisoleucine, and d-isoleucine (B559561) can all serve as precursors for the n-Methyl-l-alloisoleucine residues found in the final molecule. nih.gov This suggests the presence of enzymes capable of recognizing and processing these stereoisomers. While the complete enzymatic cascade for this compound formation is an area of ongoing research, it is evident that a high degree of substrate specificity is required.

The N-methylation step is catalyzed by an N-methyltransferase, a class of enzymes that transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the amino group of the substrate. In the context of actinomycin biosynthesis, the N-methyltransferase must be able to specifically recognize alloisoleucine amongst a pool of other amino acids. The structural basis for this recognition likely involves a specific binding pocket within the enzyme's active site that accommodates the unique stereochemistry and side-chain structure of alloisoleucine. Mutational studies of N-methyltransferases in other biosynthetic pathways have highlighted the importance of specific motifs for catalysis and substrate recognition. nih.gov

While the precise N-methyltransferase responsible for acting on alloisoleucine in actinomycin synthesis has not been fully characterized, analysis of the actinomycin biosynthetic gene cluster provides clues. nih.govmdpi.comnih.gov These clusters contain genes encoding for non-ribosomal peptide synthetases (NRPSs), which are large multienzyme complexes responsible for assembling the peptide chains of many secondary metabolites. Often, these NRPSs contain integrated N-methyltransferase domains that act on the amino acid substrates as they are incorporated into the growing peptide chain. The specificity of these domains is a key determinant of the final structure of the natural product.

Role as a Structural Determinant in Peptidic Secondary Metabolites

One of the primary effects of N-methylation is the restriction of rotation around the Cα-N bond of the amino acid residue. This steric hindrance limits the accessible conformational space of the peptide backbone, leading to a more rigid and defined structure. nih.gov This rigidity can be crucial for pre-organizing the peptide into a conformation that is optimal for binding to its biological target.

Furthermore, the presence of the N-methyl group can disrupt the formation of hydrogen bonds that are typically found in secondary structures like α-helices and β-sheets. This can lead to the formation of unique turns and folds in the peptide chain, contributing to a more compact and globular structure. The absence of the amide proton in an N-methylated residue prevents it from acting as a hydrogen bond donor, thereby altering the hydrogen-bonding network within the peptide. mdpi.com

While specific structural studies on peptides containing this compound are limited, the general principles of N-methylation provide a framework for understanding its impact. The bulky, branched side chain of alloisoleucine, combined with the conformational restrictions imposed by N-methylation, likely plays a significant role in dictating the local and global folding of the peptide. This can influence properties such as membrane permeability and resistance to proteolytic degradation, which are often enhanced in N-methylated peptides. mdpi.com

Biochemical Pathways and Metabolic Intermediates Involving this compound

The biochemical pathway leading to this compound begins with the formation of its precursor, l-alloisoleucine. Evidence suggests that l-alloisoleucine is an unavoidable by-product of l-isoleucine (B559529) transamination. nih.gov This process involves the racemization of the C3 carbon of l-isoleucine during the transamination reaction. nih.gov The formation of l-alloisoleucine from l-isoleucine has been observed in vivo, with the related 2-oxo acid, (R)-3-methyl-2-oxopentanoic acid, being a key intermediate. scilit.comresearchgate.netnih.gov

Once l-alloisoleucine is formed, it can be incorporated into biosynthetic pathways for secondary metabolites. In the case of actinomycin, studies using radiolabeled precursors have confirmed that l-alloisoleucine is a direct precursor to the n-Methyl-l-alloisoleucine residues in the final antibiotic. nih.gov The metabolic pathway involves the following key steps:

Formation of l-Alloisoleucine: This occurs through the transamination of l-isoleucine, leading to the formation of 2-keto-3-methylvaleric acid. Tautomerization and subsequent reamination can result in the formation of l-alloisoleucine. nih.gov

N-methylation of l-Alloisoleucine: An N-methyltransferase enzyme utilizes a methyl donor, such as S-adenosyl-L-methionine, to transfer a methyl group to the amino group of l-alloisoleucine, forming this compound.

Incorporation into the Peptide Chain: The this compound is then activated and incorporated into the growing peptide chain by a non-ribosomal peptide synthetase (NRPS) complex.

The intermediates in this pathway, particularly the 2-oxo acid of isoleucine, are central to the formation of both isoleucine and alloisoleucine stereoisomers. The relative flux through these pathways can be influenced by the specific enzymatic machinery present in the producing organism and the availability of precursors.

Emerging Research Areas and Future Directions

Potential Roles in Prebiotic Chemistry and Astrobiology

The discovery of amino acids in meteorites has profoundly influenced the field of astrobiology, suggesting that the essential building blocks for life could have been delivered to a primitive Earth from extraterrestrial sources. researchgate.net This exogenous delivery hypothesis posits that the inventory of organic compounds necessary for the origin of life was supplemented by molecules synthesized in space and transported to Earth via meteorites and comets. youtube.com Among the diverse organic molecules identified in carbonaceous chondrites are numerous amino acids, including proteinogenic and non-proteinogenic types. nih.govcsnbiology.org

n-Methylalloisoleucine, as a non-proteinogenic α-methyl amino acid, is of particular interest in this context. Its presence in meteorites, alongside other unique amino acids not commonly found in terrestrial biology, provides strong evidence for their extraterrestrial origin and suggests they are products of abiotic chemical evolution processes in the early solar system. nih.govuconn.edu The study of these meteoritic amino acids offers a window into the chemical conditions and synthetic pathways that existed before life emerged. csnbiology.orgresearchgate.net The diversity and relative abundances of these compounds can help constrain models of prebiotic synthesis, such as the Strecker-cyanohydrin pathway, which is believed to be a key mechanism for amino acid formation in aqueous environments on meteorite parent bodies. nasa.govresearchgate.net

A pivotal finding in the study of meteoritic amino acids is the detection of this compound and its stereoisomers in the Murchison meteorite, a carbonaceous chondrite that fell in Australia in 1969. uconn.eduwikipedia.org Gas chromatography-mass spectrometry (GC-MS) analyses of extracts from the Murchison meteorite conclusively identified the presence of the four stereoisomers of 2-amino-2,3-dimethylpentanoic acid, which includes DL-α-methylisoleucine and DL-α-methylalloisoleucine. uconn.edu

Most significantly, these analyses revealed that the L-enantiomer of α-methylalloisoleucine was present in a notable excess of 9.1%. uconn.edu A similar, though smaller, excess was found for L-α-methylisoleucine. uconn.edu This discovery is of profound importance because abiotic synthetic processes are generally expected to produce racemic mixtures, containing equal amounts (50/50) of the L- and D-enantiomers. mdpi.com The presence of a significant L-enantiomeric excess in molecules that formed 4.5 billion years ago and are rare in Earth's biosphere points to a cosmic asymmetric influence on organic chemical evolution long before the origin of life. uconn.edu This extraterrestrial enantiomeric excess may have played a role in the selection of L-amino acids for life on Earth, a phenomenon known as homochirality. mdpi.comnih.gov

| Compound | Enantiomeric Excess (%) |

|---|---|

| α-Methylalloisoleucine | 9.1 |

| α-Methylisoleucine | 7.0 |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. Through methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can explore the electronic structure, reactivity, and conformational behavior of these complex amino acids.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, which in turn allows for the prediction of their chemical reactivity and the stereoselectivity of reactions. mdpi.com For amino acids, DFT calculations can help elucidate reaction mechanisms, determine the stability of various isomers, and predict chiroptical properties. mdpi.comresearchgate.net For instance, DFT studies on N-methylated amino acid derivatives have shown that N-methylation leads to an increase in lipophilicity and aqueous solubility while lowering the energy barrier for cis/trans amide isomerization. rsc.org

These computational approaches are vital for understanding the potential prebiotic synthesis pathways of this compound. By modeling reaction intermediates and transition states, scientists can assess the plausibility of different formation mechanisms, such as the Strecker synthesis, under conditions relevant to meteorite parent bodies. researchgate.net Furthermore, computational studies have explored how small energy differences between enantiomers could be amplified, providing a theoretical basis for the enantiomeric excesses observed in meteorites. mdpi.commdpi.com

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis, often performed using molecular dynamics (MD) simulations, explores the range of shapes (conformations) a molecule can adopt by rotating around its single bonds. researchgate.net MD simulations model the movements of atoms and molecules over time, providing a detailed picture of the conformational landscape and dynamics. rsc.org

For N-methylated amino acids like this compound, MD simulations are particularly insightful. N-methylation adds a methyl group to the backbone amide nitrogen, which removes the hydrogen bond donor capability at that position and introduces steric constraints. researchgate.netmonash.edu Computational studies on N-methylated peptides have demonstrated that this modification significantly alters the conformational preferences of the peptide backbone. researchgate.netnih.gov These simulations can reveal how N-methylation influences the adoption of secondary structures, such as helices and β-strands, and how the molecule interacts with its solvent environment. researchgate.net Such insights are crucial for designing peptides with specific, stable structures for therapeutic applications. rsc.org

Development of Novel Synthetic Applications and Methodologies

The unique structural features of this compound and other N-methylated and α-methylated amino acids have driven the development of specialized synthetic methodologies and novel applications, particularly in the field of medicinal chemistry and materials science.

The synthesis of optically pure N-methyl amino acids requires robust chemical methods. Common strategies include the direct alkylation of N-protected amino acids, often using reagents like methyl iodide with a base such as sodium hydride, and reductive amination, which involves reacting an amino acid with formaldehyde (B43269) to form an intermediate that is then reduced. monash.eduacs.org Solid-phase synthesis techniques have also been adapted to allow for the efficient N-methylation of amino acids directly on a resin support, facilitating the creation of N-methylated peptides. nih.gov These methods are essential for providing a reliable supply of these valuable building blocks for further research. researchgate.netnih.gov

The primary application of N-methylated amino acids is in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. researchgate.net The incorporation of this compound or similar residues into a peptide sequence can confer several advantages. The N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide drug. researchgate.netmonash.edu Additionally, the steric constraints imposed by the methyl group can lock the peptide into a specific, biologically active conformation, which can enhance its binding affinity and selectivity for a target receptor or enzyme. enamine.netnih.gov These properties make N-methylated amino acids highly desirable components in the development of new therapeutics. researchgate.netacs.org

Q & A

Q. How can researchers differentiate between artifactual and genuine biological effects of this compound in cell-based assays?

- Methodological Answer : Include vehicle controls (e.g., solvent-only treatments) and use isogenic cell lines to control for genetic variability. Perform dose-response curves to assess effect linearity. Validate findings with orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition). Disclose potential confounders (e.g., endotoxin levels in buffers) in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.